(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide
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Overview
Description
(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide is an organic compound that belongs to the class of amides It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable acylating agent. One common method is the use of (2S)-2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
- (2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]hexanamide
- (2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Uniqueness
(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide is unique due to its specific chain length and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity.
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide |
InChI |
InChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18)/t9-/m0/s1 |
InChI Key |
HZSKDVJCJDLPLQ-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@H](C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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